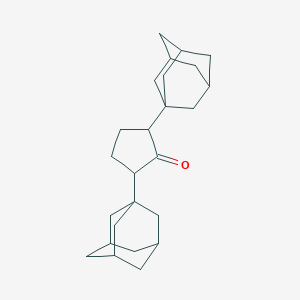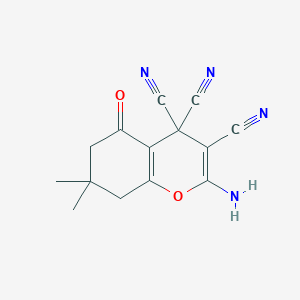
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyethyl and hydroxyphenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but lacks the methyl group at the 6-position.
Ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Uniqueness
The presence of the hydroxyethyl and hydroxyphenyl groups, along with the methyl group at the 6-position, gives ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate unique chemical and biological properties
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34g/mol |
IUPAC名 |
ethyl 3-(2-hydroxyethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-15(21)13-10(2)18(7-8-19)16(22)17-14(13)11-5-4-6-12(20)9-11/h4-6,9,14,19-20H,3,7-8H2,1-2H3,(H,17,22) |
InChIキー |
QWZJURFESDMXEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)O)CCO)C |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)O)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389568.png)

![6-amino-5-cyano-3-ethyl-2'-oxo-1,1',3',4-tetrahydrospiro[pyrano[2,3-c]pyrazole-4,3'-(2'H)-indole]](/img/structure/B389572.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B389573.png)

![2-[(2-bromobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389576.png)

![5'-acetyl-3'-(4-methoxyphenyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one](/img/structure/B389579.png)

![1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B389583.png)

![2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE](/img/structure/B389587.png)
![ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389588.png)
![6-Amino-3-ethyl-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389590.png)
